
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-1-(Brommethyl)-2-oxocycloheptan-1-carboxylat ist eine organische Verbindung mit einer komplexen Struktur, die eine Brommethylgruppe, ein Keton und einen Carboxylester umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-1-(Brommethyl)-2-oxocycloheptan-1-carboxylat erfolgt in der Regel in mehreren Schritten. Ein gängiges Verfahren umfasst die Bromierung einer Vorläuferverbindung, gefolgt von einer Veresterung. Die Reaktionsbedingungen erfordern häufig die Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel und Methanol für den Veresterungsprozess .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Bromierungs- und Veresterungsprozesse umfassen, bei denen kontinuierliche Durchflussreaktoren eingesetzt werden, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-1-(Brommethyl)-2-oxocycloheptan-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Brommethylgruppe kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Ketongruppe kann zu einem Alkohol reduziert werden, oder die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden.
Esterhydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien sind Amine, Thiole und andere Nukleophile, oft unter basischen Bedingungen.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nukleophile Substitution verschiedene substituierte Derivate ergeben, während Reduktion und Oxidation jeweils Alkohole oder Carbonsäuren erzeugen können .
Wissenschaftliche Forschungsanwendungen
Methyl-1-(Brommethyl)-2-oxocycloheptan-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologie: Die Verbindung kann zur Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen verwendet werden.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, über den Methyl-1-(Brommethyl)-2-oxocycloheptan-1-carboxylat seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Brommethylgruppe kann als Elektrophil fungieren und mit nukleophilen Stellen in biologischen Molekülen reagieren. Die Keton- und Estergruppen können an Redoxreaktionen bzw. Hydrolysen teilnehmen, wodurch die Reaktivität und Wechselwirkungen der Verbindung beeinflusst werden .
Wirkmechanismus
The mechanism by which Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ketone and ester groups can participate in redox reactions and hydrolysis, respectively, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-1-(Chlormethyl)-2-oxocycloheptan-1-carboxylat
- Methyl-1-(Iodmethyl)-2-oxocycloheptan-1-carboxylat
- Methyl-1-(Hydroxymethyl)-2-oxocycloheptan-1-carboxylat
Einzigartigkeit
Methyl-1-(Brommethyl)-2-oxocycloheptan-1-carboxylat ist durch das Vorhandensein der Brommethylgruppe einzigartig, die im Vergleich zu seinen Chlor-, Iod- und Hydroxyanalogen eine eindeutige Reaktivität verleiht. Die Größe und Elektronegativität des Bromatoms beeinflussen das chemische Verhalten der Verbindung, wodurch sie für spezifische Anwendungen in der Synthese und Forschung geeignet ist .
Eigenschaften
Molekularformel |
C10H15BrO3 |
|---|---|
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO3/c1-14-9(13)10(7-11)6-4-2-3-5-8(10)12/h2-7H2,1H3 |
InChI-Schlüssel |
RUNVMGZDQIOULF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCCCC1=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
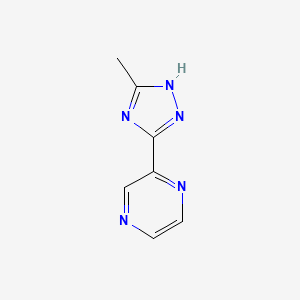

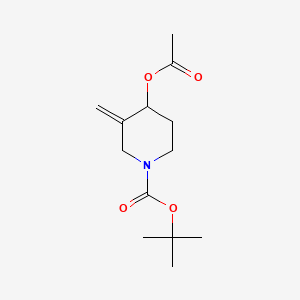

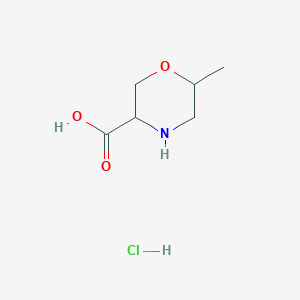
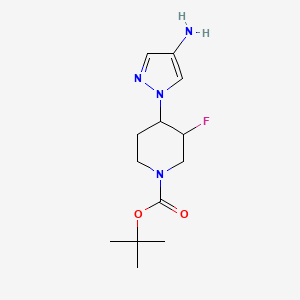
![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)
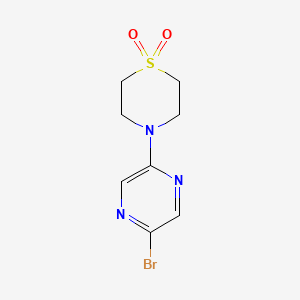
![rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis](/img/structure/B12313913.png)
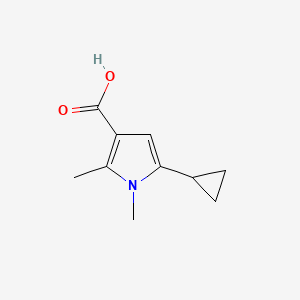
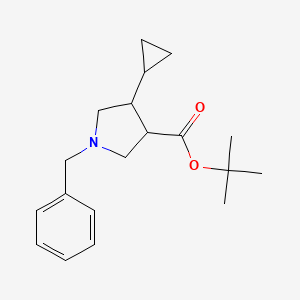
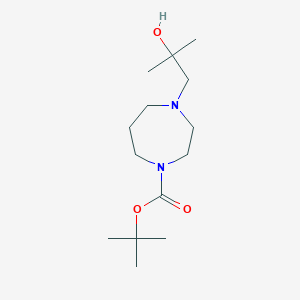
![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)
